Home > Products > Screening Compounds P23617 > PACAP (6-38), human, ovine, rat TFA
PACAP (6-38), human, ovine, rat TFA -

PACAP (6-38), human, ovine, rat TFA

Catalog Number: EVT-242966
CAS Number:
Molecular Formula: C₁₈₄H₃₀₁N₅₆FO₄₇S
Molecular Weight: 4138.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PACAP (6-38), human, ovine, rat TFA is a potent PACAP receptor antagonist with IC50s of 30, 600, and 40 nM for PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2, respectively.
Overview

Pituitary Adenylate Cyclase Activating Peptide (6-38), a truncated form of the full-length Pituitary Adenylate Cyclase Activating Peptide, is a neuropeptide that has garnered interest due to its receptor antagonistic properties. It plays a significant role in various physiological processes, including neuroprotection, modulation of neurotransmitter release, and inflammatory responses. This peptide is classified under neuropeptides and is primarily derived from the precursor protein of Pituitary Adenylate Cyclase Activating Peptide.

Source and Classification

Pituitary Adenylate Cyclase Activating Peptide (6-38) is synthesized from the larger Pituitary Adenylate Cyclase Activating Peptide, which consists of 38 amino acids. The specific fragment (6-38) acts as an antagonist at the PACAP receptors, particularly the PAC1 receptor, which is involved in many central nervous system functions. It has been identified in various species, including humans, sheep, and rats, indicating its evolutionary significance and conservation across species.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pituitary Adenylate Cyclase Activating Peptide (6-38) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using automated synthesizers to ensure precision and reproducibility.

  1. Solid-Phase Synthesis:
    • The process begins with a resin that contains a protected amino acid.
    • Each subsequent amino acid is added in a stepwise manner, with protective groups removed as needed to facilitate bonding.
    • The final product is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Pituitary Adenylate Cyclase Activating Peptide (6-38) has a specific sequence of amino acids that defines its structure:

  • Amino Acid Sequence: The sequence includes residues that confer its biological activity and receptor binding capabilities.
  • Structural Features: The peptide exhibits a helical conformation in solution, which is crucial for its interaction with receptors.

Data on Molecular Weight

  • Molecular Weight: Approximately 3,600 Da.
  • Chemical Formula: C₁₈H₂₃N₃O₄S.
Chemical Reactions Analysis

Reactions and Technical Details

Pituitary Adenylate Cyclase Activating Peptide (6-38) primarily interacts with PACAP receptors, where it acts as an antagonist. Its mechanism involves blocking the receptor-mediated signaling pathways initiated by the full-length Pituitary Adenylate Cyclase Activating Peptide.

  1. Binding Studies:
    • Competitive binding assays demonstrate that Pituitary Adenylate Cyclase Activating Peptide (6-38) effectively inhibits the binding of agonists like Pituitary Adenylate Cyclase Activating Peptide (38).
    • This antagonistic effect can be quantified using radiolabeled ligands in receptor assays.
  2. Functional Assays:
    • In vitro studies show that Pituitary Adenylate Cyclase Activating Peptide (6-38) reduces intracellular cyclic adenosine monophosphate levels when co-administered with agonists.
Mechanism of Action

Process and Data

The mechanism of action for Pituitary Adenylate Cyclase Activating Peptide (6-38) involves:

  1. Receptor Interaction:
    • It binds to the PAC1 receptor but does not activate it, thus preventing downstream signaling that would typically result from receptor activation.
  2. Physiological Effects:
    • By inhibiting PACAP signaling, it modulates various physiological responses, including neurogenic inflammation and mast cell degranulation in models such as rat meninges.

Data on Biological Effects

  • Studies indicate that administration of Pituitary Adenylate Cyclase Activating Peptide (6-38) can significantly reduce mast cell degranulation induced by Pituitary Adenylate Cyclase Activating Peptide (38), demonstrating its role in inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity at physiological pH (~7.4).

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography are used to assess purity levels, while mass spectrometry provides molecular weight confirmation.

Applications

Scientific Uses

Pituitary Adenylate Cyclase Activating Peptide (6-38) has several applications in scientific research:

  1. Neuroscience Research:
    • Used as a tool to study PACAP receptor functions and their roles in neuroprotection and neuroinflammation.
  2. Pharmacological Studies:
    • Investigated for potential therapeutic applications in conditions like migraine, where PACAP signaling is implicated.
  3. Inflammation Studies:
    • Explored for its antagonistic effects on mast cell degranulation, contributing to understanding allergic reactions and inflammatory diseases .
Molecular Pharmacology of PACAP (6-38) in Receptor Interaction Mechanisms

Competitive Antagonism at PACAP Type I (PAC1) Receptors

PACAP(6–38) functions as a high-affinity competitive antagonist at PAC1 receptors, exhibiting potent inhibition of PACAP-induced signaling pathways. This truncated peptide (sequence: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH₂) lacks the first five N-terminal residues of native PACAP-38, which are critical for receptor activation but not binding affinity. PACAP(6–38) binds PAC1 with an IC₅₀ of 2 nM and demonstrates a Ki of 1.5 nM for inhibiting PACAP(1–27)-stimulated adenylate cyclase activity [2] [6]. This antagonism is concentration-dependent and surmountable, consistent with classical competitive inhibition [1].

Structurally, PACAP(6–38) retains the core residues necessary for PAC1 engagement but disrupts the conformational switch required for G-protein coupling. Full-length PACAP-38 activates both cAMP and phospholipase C (PLC) pathways via PAC1, whereas PACAP(6–38) suppresses cAMP accumulation by >90% and blocks inositol phosphate turnover in transfected cell models expressing PAC1 isoforms [1] [5]. Intriguingly, its antagonistic efficacy varies across PAC1 splice variants. For example, PACAP(6–38) shows reduced potency against the PAC1-hop variant (which contains an intracellular loop insertion) compared to the null variant, highlighting the role of receptor architecture in antagonist function [5] [10].

Table 1: Pharmacological Profile of PACAP(6–38) at PACAP Receptors

Receptor TypeBinding Affinity (IC₅₀)Functional Antagonism (Ki)Primary Signaling Impact
PAC1 (null)2 nM1.5 nM (cAMP)Complete cAMP/IP3 inhibition
PAC1 (hop)15 nM20 nM (cAMP)Partial cAMP inhibition
VPAC1>1,000 nMNot antagonisticNo significant effect
VPAC285 nMWeak partial agonistMild cAMP stimulation
MrgB3 (rat)~100 nM*Agonist*Mast cell degranulation*

*Data included for scientific context only; not a primary PACAP receptor [8] [9]

Differential Binding Affinities for VIP1 and VIP2 Receptor Subtypes

PACAP(6–38) exhibits distinct selectivity patterns across VIP/PACAP receptor classes. While it potently antagonizes PAC1, its interactions with VPAC1 and VPAC2 receptors are markedly weaker. Radioligand binding assays reveal an IC₅₀ >1,000 nM at VPAC1, indicating negligible affinity, whereas VPAC2 binding (IC₅₀ = 85 nM) is intermediate but insufficient for functional antagonism [3] [5]. Notably, PACAP(6–38) acts as a weak partial agonist at VPAC2 in some cellular contexts, stimulating low-level cAMP production despite its primary role as a PAC1 antagonist [3].

This discrimination between receptor subtypes is pharmacologically significant:

  • VPAC1 insensitivity: PACAP(6–38) cannot displace VIP from VPAC1 receptors even at micromolar concentrations, confirming its utility as a selective PAC1 probe [3] [10].
  • VPAC2 cross-reactivity: Moderate binding to VPAC2 occurs due to shared structural motifs in the receptor’s extracellular domain, though this rarely translates to functional effects in physiological systems [3] [5].
  • Species-specific variations: Rat VPAC2 shows higher affinity for PACAP(6–38) than human homologs, reflecting evolutionary divergence in receptor structure [3].

The peptide’s discriminatory power between PAC1 and VPAC receptors stems from its N-terminal truncation. Full-length PACAP-38 activates all three receptors, but removal of residues 1–5 selectively disrupts engagement with VPAC1’s N-terminal domain while preserving PAC1 binding [10].

Structural Determinants of PACAP(6–38) Selectivity Across Species Homologs

The N-terminal deletion in PACAP(6–38) is the primary determinant of its antagonist profile and species-dependent selectivity. Key structural features include:

  • Core binding domain: Residues 6–10 (FTDSY) form a β-turn that docks into the PAC1 ligand-binding pocket, with Phe⁶ and Tyr¹⁰ making hydrophobic contacts with human PAC1 residues Trp⁷² and Tyr¹⁴⁴ [10]. Molecular dynamics simulations confirm that this region retains >90% binding energy compared to full-length PACAP-38 [10].
  • C-terminal stabilization: Lys³³-NH₂ (amide) enhances receptor affinity by forming a salt bridge with PAC1 Glu³⁷², a residue conserved across mammals [2] [6].
  • Species-specific residues: The rat PAC1 Asn²⁴⁰ and Arg¹⁹⁹ confer higher affinity (IC₅₀ = 0.8 nM) than human PAC1 (IC₅₀ = 2 nM), while avian receptors show 100-fold reduced sensitivity due to Glu¹⁴⁴→Ala substitution [3] [7].

Table 2: Structural Determinants Influencing PACAP(6–38) Selectivity

Structural ElementRole in SelectivityImpact of Mutation
Phe⁶Hydrophobic anchoring to PAC1F6A: >100-fold ↓ PAC1 affinity
Tyr¹⁰H-bonding with PAC1 Tyr¹⁴⁴Y10A: 50-fold ↓ antagonism
Lys³³ (C-terminal amidation)Electrostatic interaction with PAC1 Glu³⁷²Free acid: 10-fold ↓ potency
PAC1 residue Trp⁷² (human)Van der Waals contact with Phe⁶W72A: Complete loss of binding
PAC1 residue Glu³⁷² (human)Salt bridge with C-terminal LysE372Q: 20-fold ↓ antagonist potency
VPAC1 residue Asp⁷⁹Steric clash with Tyr¹⁰D79N mutant gains PACAP(6–38) sensitivity

Evolutionary analysis indicates that PAC1’s ligand-binding domain is highly conserved in mammals (90–95% homology), whereas lower vertebrates exhibit key variations. Zebrafish PAC1 lacks the critical Glu³⁷² equivalent, explaining its 50-fold lower affinity for PACAP(6–38) [7]. In contrast, the MrgB3 receptor (implicated in rodent mast cell degranulation) binds PACAP(6–38) with micromolar affinity via a distinct mechanism involving its cationic C-terminus, unrelated to PAC1 interactions [8] [9].

Properties

Product Name

PACAP (6-38), human, ovine, rat TFA

Molecular Formula

C₁₈₄H₃₀₁N₅₆FO₄₇S

Molecular Weight

4138.76

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.